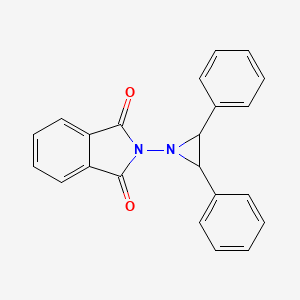
trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide: is an organic compound with the molecular formula C22H16N2O2. It is a derivative of phthalimide and aziridine, characterized by the presence of two phenyl groups attached to the aziridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide typically involves the reaction of phthalimide with 2,3-diphenylaziridine. One common method includes the use of a base such as sodium hydride to deprotonate the phthalimide, followed by the addition of 2,3-diphenylaziridine under controlled conditions . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
- Oxidized derivatives
- Reduced derivatives
- Substituted products with various nucleophiles
Applications De Recherche Scientifique
Chemistry: trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound has been explored for its potential as an anticancer agent. Its ability to interact with biological targets and induce cell cycle arrest makes it a promising candidate for further drug development .
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity are advantageous in creating materials with specific desired properties .
Mécanisme D'action
The mechanism of action of trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide involves its interaction with molecular targets, leading to various biological effects. In the context of anticancer activity, the compound is known to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of signaling pathways and the inhibition of key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Phthalimide: A parent compound with similar structural features but lacking the aziridine ring.
2,3-Diphenylaziridine: A related compound with the aziridine ring but without the phthalimide moiety.
Uniqueness: trans-N-(2,3-Diphenylaziridin-1-yl)phthalimide stands out due to the combination of the phthalimide and aziridine functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
33474-61-2 |
|---|---|
Formule moléculaire |
C22H16N2O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-(2,3-diphenylaziridin-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H16N2O2/c25-21-17-13-7-8-14-18(17)22(26)24(21)23-19(15-9-3-1-4-10-15)20(23)16-11-5-2-6-12-16/h1-14,19-20H |
Clé InChI |
AADFBKFELOITOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(N2N3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


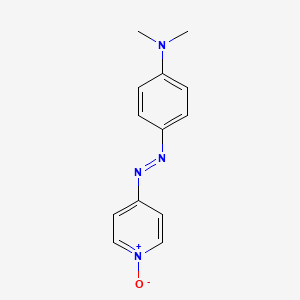
![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)
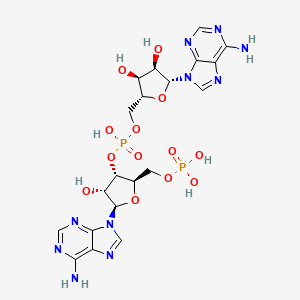
![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)
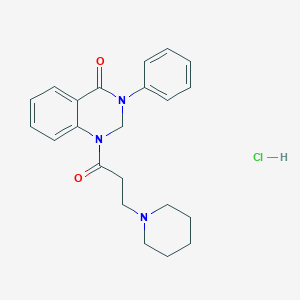
![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
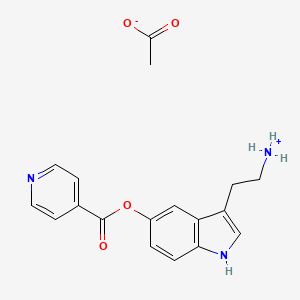




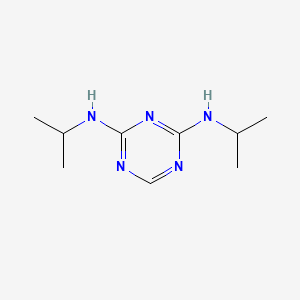
![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
